molecular formula C18H22O8S2 B147106 (-)-1 4-Di-o-tosyl-L-threitol CAS No. 57495-46-2

(-)-1 4-Di-o-tosyl-L-threitol

Cat. No.: B147106
CAS No.: 57495-46-2
M. Wt: 430.5 g/mol
InChI Key: FOQGPMGPNUYCOK-ROUUACIJSA-N
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Description

(-)-1,4-Di-o-tosyl-L-threitol: is a chiral compound derived from L-threitol, a sugar alcohol It is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the hydroxyl groups at positions 1 and 4 of the L-threitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Di-o-tosyl-L-threitol typically involves the tosylation of L-threitol. The process begins with the protection of the hydroxyl groups of L-threitol, followed by selective tosylation. The reaction conditions often include the use of tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to ensure selectivity and to prevent over-tosylation.

Industrial Production Methods: While specific industrial production methods for (-)-1,4-Di-o-tosyl-L-threitol are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (-)-1,4-Di-o-tosyl-L-threitol can undergo nucleophilic substitution reactions where the tosyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Reduction Reactions: The compound can be reduced to yield L-threitol by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of (-)-1,4-Di-o-tosyl-L-threitol can lead to the formation of corresponding ketones or aldehydes, depending on the oxidizing agent used. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.

    Oxidation: Pyridinium chlorochromate in dichloromethane (DCM) at room temperature.

Major Products:

    Substitution: Formation of azido, cyano, or amino derivatives.

    Reduction: Formation of L-threitol.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

Chemistry

  • Chiral Building Block : The compound serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its unique structure facilitates the introduction of various functional groups through selective reactions.
  • Protecting Group : The tosyl groups act as protecting groups for hydroxyl functionalities during multi-step organic syntheses. This property is particularly useful in reactions requiring the selective modification of hydroxyl groups without interfering with other functional groups.

Biology and Medicine

  • Drug Development : The chiral nature of (-)-1,4-Di-o-tosyl-L-threitol is valuable in developing enantiomerically pure drugs. Many biological activities depend on the chirality of the molecules involved, making this compound critical in pharmaceutical research.
  • Biochemical Studies : It can be utilized in studies involving enzyme-substrate interactions and stereochemistry, aiding researchers in understanding how molecular structure affects biological function.

Industry

  • Polymer Synthesis : The compound is used in synthesizing chiral polymers with specific properties, enhancing material performance in various applications.
  • Material Science : Its unique structure allows incorporation into materials designed for specific mechanical and chemical properties, making it useful in advanced material applications.

Synthesis of Biologically Active Molecules

A study demonstrated the use of (-)-1,4-Di-o-tosyl-L-threitol in synthesizing enzyme inhibitors that exhibit significant biological activity against specific targets. The synthesis involved multiple steps where the tosyl groups were selectively removed to yield the desired active compounds .

Development of Chiral Catalysts

Research has shown that (-)-1,4-Di-o-tosyl-L-threitol can be employed as a scaffold for developing novel asymmetric catalysts. These catalysts have been successfully used to promote enantioselective reactions in various synthetic pathways .

Mechanism of Action

The mechanism by which (-)-1,4-Di-o-tosyl-L-threitol exerts its effects is primarily through its ability to act as a chiral building block. The tosyl groups provide sites for selective reactions, allowing for the introduction of various functional groups. The compound’s chiral centers enable the synthesis of enantiomerically pure products, which is crucial in many chemical and pharmaceutical applications.

Comparison with Similar Compounds

    1,4-Di-o-tosyl-D-threitol: The D-enantiomer of the compound, which has similar reactivity but different stereochemistry.

    1,2-Di-o-tosyl-L-threitol: A compound with tosyl groups at positions 1 and 2, rather than 1 and 4.

    1,4-Di-o-mesyl-L-threitol: A similar compound where the tosyl groups are replaced with mesyl (methanesulfonyl) groups.

Uniqueness:

    Stereochemistry: The L-configuration of (-)-1,4-Di-o-tosyl-L-threitol provides unique chiral properties that are distinct from its D-enantiomer.

    Reactivity: The positioning of the tosyl groups at positions 1 and 4 allows for specific reactivity patterns that differ from other tosylated threitol derivatives.

Biological Activity

(-)-1,4-Di-o-tosyl-L-threitol is a chiral compound derived from L-threitol, characterized by two tosyl (p-toluenesulfonyl) groups attached to the hydroxyl groups at positions 1 and 4. This compound plays a significant role in organic synthesis, particularly in the production of enantiomerically pure pharmaceuticals and other biologically active molecules. Its unique structure and reactivity make it a valuable tool in various biochemical applications.

The tosyl groups in (-)-1,4-Di-o-tosyl-L-threitol act as protecting groups for hydroxyl functionalities during multi-step organic syntheses. They also serve as leaving groups in nucleophilic substitution reactions, enhancing the compound's reactivity. The mechanism of action involves the selective replacement of tosyl groups by nucleophiles, which allows for the introduction of diverse functional groups into the molecular framework.

PropertyValue
Molecular FormulaC₁₂H₁₈O₆S₂
Molecular Weight306.40 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Chiral Centers2

Drug Development

The chiral nature of (-)-1,4-Di-o-tosyl-L-threitol makes it particularly useful in drug development, where enantiomeric purity is crucial for therapeutic efficacy and safety. It serves as a precursor for synthesizing various pharmaceutical agents, including enzyme inhibitors and other therapeutic compounds.

Enzyme Interactions

Research indicates that (-)-1,4-Di-o-tosyl-L-threitol can be utilized in studies involving enzyme-substrate interactions. Its ability to form stable complexes with enzymes allows for detailed investigations into enzyme mechanisms and kinetics.

Case Studies

Recent studies have explored the use of (-)-1,4-Di-o-tosyl-L-threitol in synthesizing complex organic molecules. For example, a study demonstrated its application in creating a library of chiral compounds that exhibited promising biological activities against specific enzyme targets. The results highlighted the compound's versatility as a building block in medicinal chemistry.

Table 2: Summary of Case Studies Involving (-)-1,4-Di-o-tosyl-L-threitol

Study ReferenceApplicationFindings
Synthesis of enzyme inhibitorsDeveloped potent inhibitors with high selectivity.
Glycobiology researchFacilitated the synthesis of glycosylated compounds with biological relevance.
Chiral polymer synthesisEnabled the creation of homochiral polymers with unique properties.

Research Findings

Research has shown that (-)-1,4-Di-o-tosyl-L-threitol can undergo various chemical transformations, such as reduction and oxidation reactions, leading to different derivatives with potential biological activity. The compound's reactivity patterns are influenced by the positioning of the tosyl groups, making it a subject of interest for further studies aimed at discovering new therapeutic agents.

Properties

IUPAC Name

[(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQGPMGPNUYCOK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (-)-1,4-Di-O-tosyl-L-threitol in the synthesis of the described dendrimers?

A1: (-)-1,4-Di-O-tosyl-L-threitol serves as the starting point for the chiral element within the dendrimer structure. The synthesis begins with the (2S,3S)-(–)-2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol, which undergoes a series of reactions to ultimately become the linking unit between the surface groups (4-tert-butylphenoxy) and the branching junctures (phloroglucinol) of the dendrimer [].

Q2: How does the chirality of (-)-1,4-Di-O-tosyl-L-threitol influence the properties of the final dendrimer molecules?

A2: The use of the enantiomerically pure (-)-1,4-Di-O-tosyl-L-threitol ensures that the resulting dendrimers are also chiral and homochiral. This chirality is crucial for the observed optical activity of the dendrimers. The study found that the specific rotations of the dendrimers remained relatively constant regardless of the generation, and the molar rotations were proportional to the number of chiral tartrate units derived from the (-)-1,4-Di-O-tosyl-L-threitol [].

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